3-Bromo-5-methyl-1-tosylazepan-4-one

Description

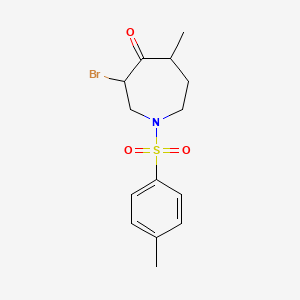

3-Bromo-5-methyl-1-tosylazepan-4-one is a brominated azepanone derivative featuring a seven-membered lactam ring substituted with a bromine atom at position 3, a methyl group at position 5, and a tosyl (p-toluenesulfonyl) protecting group at position 1. This compound is commercially available through six suppliers, as noted in chemical databases . Its molecular formula is inferred to be C₁₄H₁₈BrNO₃S, with a molecular weight of approximately 360.3 g/mol. The tosyl group enhances its stability and reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials science research.

Properties

CAS No. |

1247885-24-0 |

|---|---|

Molecular Formula |

C14H18BrNO3S |

Molecular Weight |

360.266 |

IUPAC Name |

3-bromo-5-methyl-1-(4-methylphenyl)sulfonylazepan-4-one |

InChI |

InChI=1S/C14H18BrNO3S/c1-10-3-5-12(6-4-10)20(18,19)16-8-7-11(2)14(17)13(15)9-16/h3-6,11,13H,7-9H2,1-2H3 |

InChI Key |

QPCYWHTZCWLLKY-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC(C1=O)Br)S(=O)(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of 3-bromo-5-methyl-1-tosylazepan-4-one with three related compounds is summarized below:

Key Observations :

- Core Structure Differences: The azepanone ring (7-membered lactam) in the target compound offers greater conformational flexibility compared to the rigid 5-membered pyrazole or pyrazol-3-one rings in analogues. This flexibility may influence binding interactions in medicinal chemistry applications .

- Substituent Effects :

- The tosyl group in the target compound acts as a robust protecting group and enhances leaving-group ability, facilitating substitution reactions. In contrast, phenyl or propyl groups in pyrazole derivatives prioritize steric or electronic modulation .

- The dual bromine atoms in the pyrazol-3-one derivative () increase electrophilicity, making it more reactive in alkylation reactions compared to the single bromine in the target compound .

Stability and Commercial Availability

- The target compound’s tosyl group improves stability under acidic or basic conditions, whereas pyrazole derivatives may exhibit sensitivity to oxidation. The pyrazol-3-one analogue’s bromomethyl group could render it moisture-sensitive .

- Commercial availability varies significantly: the target compound is supplied by six vendors, while its pyrazole analogues are less accessible (1–3 suppliers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.